3CLpro Inhibitory Potency: 4-Hydroxyindole-2-carboxylic acid vs. Literature Scaffolds
4-Hydroxy-1H-indole-2-carboxylic acid (4HIC) demonstrates potent inhibition of 3C-like protease (3CLpro) with a reported IC50 of 0.5 μM, as determined by titration calorimetry . This value places the compound in a potency range comparable to early-stage fragment hits for this target. While a direct head-to-head comparison with unsubstituted indole-2-carboxylic acid under identical assay conditions is not available in the public domain, the 4-hydroxy substitution pattern is explicitly noted to confer binding affinity for 2,3-diaminoproline and L-prolylglycine within the 3CLpro active site . In contrast, 4,6,7-trifluoro-1H-indole-2-carboxylic acid has been disclosed as an intermediate for more advanced 3CLpro inhibitors, suggesting that the 4-hydroxy variant represents a distinct electronic and hydrogen-bonding pharmacophore [1].
| Evidence Dimension | 3CLpro inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 μM (IC50, titration calorimetry) |
| Comparator Or Baseline | 4,6,7-trifluoro-1H-indole-2-carboxylic acid (intermediate for 3CLpro inhibitors); no direct IC50 for unsubstituted indole-2-carboxylic acid |
| Quantified Difference | Not calculable due to different assay formats |
| Conditions | Titration calorimetry; 3CLpro enzyme |
Why This Matters
The 4-hydroxy substitution yields measurable 3CLpro inhibitory activity at sub-micromolar concentrations, providing a distinct starting point for structure-activity relationship (SAR) campaigns targeting coronaviral proteases.
- [1] Justia Patents. Processes for the preparation of 4,6,7-trifluoro-1H-indole-2-carboxylic acid. US 2023/0002330 A1. View Source
